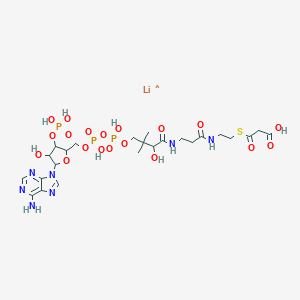

Malonyl coenzyme A lithium salt

Descripción

Propiedades

InChI |

InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIJLICRFQMMJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38LiN7O19P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585218 |

Source

|

| Record name | PUBCHEM_16219642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

860.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108347-84-8 |

Source

|

| Record name | PUBCHEM_16219642 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of Malonyl-CoA in Fatty Acid Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Malonyl-coenzyme A (malonyl-CoA) stands at the crossroads of lipid metabolism, functioning not merely as a fundamental building block for fatty acid synthesis but also as a critical regulator of fatty acid oxidation. This dual role positions malonyl-CoA as a key sensor of cellular energy status and a central node in the control of systemic energy homeostasis. Its dysregulation is intimately linked to a spectrum of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the multifaceted functions of malonyl-CoA, detailing the underlying biochemical mechanisms, the intricate regulatory networks that govern its cellular concentration, and its broader physiological implications. Furthermore, we present detailed, field-proven methodologies for the quantification of malonyl-CoA and the assessment of its regulatory impact on carnitine palmitoyltransferase 1 (CPT1), empowering researchers and drug development professionals with the practical knowledge to investigate this critical metabolic nexus.

Introduction: The Centrality of Malonyl-CoA

Cellular energy metabolism is a tightly orchestrated symphony of anabolic and catabolic processes. Within this intricate network, the metabolism of fatty acids plays a paramount role in energy storage and utilization. At the heart of this regulation lies malonyl-CoA, a deceptively simple three-carbon dicarboxylic acid thioester of coenzyme A. Its strategic position allows it to reciprocally control the two opposing pathways of fatty acid metabolism: synthesis and oxidation. When cellular energy levels are high, typically indicated by an abundance of citrate, malonyl-CoA is synthesized, promoting the storage of excess energy as fat. Conversely, under conditions of energy demand, malonyl-CoA levels fall, lifting the brakes on fatty acid oxidation and allowing for the generation of ATP. This elegant feedback loop ensures that these two processes do not operate simultaneously in a futile cycle. Understanding the nuances of malonyl-CoA's function is therefore fundamental to deciphering the complexities of metabolic health and disease.

The Anabolic Role of Malonyl-CoA: A Substrate for Lipogenesis

The primary and most well-established role of malonyl-CoA is to serve as the two-carbon donor for the synthesis of long-chain fatty acids, a process known as de novo lipogenesis.[1] This pathway is particularly active in lipogenic tissues such as the liver and adipose tissue, especially in the fed state when carbohydrate intake is high.

The Genesis of Malonyl-CoA: The Acetyl-CoA Carboxylase Reaction

Malonyl-CoA is synthesized from acetyl-CoA through an irreversible carboxylation reaction catalyzed by the biotin-dependent enzyme, acetyl-CoA carboxylase (ACC).[2] This reaction is the committed and rate-limiting step of fatty acid synthesis.[3] In mammals, two major isoforms of ACC exist with distinct subcellular localizations and physiological roles:

-

ACC1: Primarily located in the cytosol, where it generates the malonyl-CoA pool utilized by fatty acid synthase (FAS) for the synthesis of new fatty acids.

-

ACC2: Associated with the outer mitochondrial membrane, where it is thought to produce a localized pool of malonyl-CoA specifically for the regulation of fatty acid oxidation.

The carboxylation of acetyl-CoA by ACC is an ATP-dependent process:

Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

The activity of ACC is tightly regulated by both allosteric mechanisms and covalent modification, reflecting its critical role in controlling the flux of carbons into fatty acid synthesis. Citrate, a key indicator of mitochondrial energy abundance, is a potent allosteric activator of ACC, while long-chain fatty acyl-CoAs, the end-products of the pathway, exert feedback inhibition. Hormonal signals also play a crucial role; insulin promotes ACC activation, whereas glucagon and epinephrine lead to its inhibition, often mediated by AMP-activated protein kinase (AMPK).[4]

Chain Elongation: The Fatty Acid Synthase Complex

Once synthesized, malonyl-CoA provides the two-carbon units for the growing fatty acid chain in a series of reactions catalyzed by the multifunctional enzyme, fatty acid synthase (FAS). The malonyl group from malonyl-CoA is transferred to the acyl carrier protein (ACP) domain of FAS, forming malonyl-ACP.[5] In a cyclical process, malonyl-ACP condenses with an acetyl-CoA (in the first round) or a growing acyl-ACP chain, with the release of CO₂. This condensation is followed by a reduction, a dehydration, and a second reduction, ultimately elongating the fatty acid chain by two carbons. This cycle is repeated until a 16-carbon fatty acid, palmitate, is formed.

The Regulatory Role of Malonyl-CoA: A Gatekeeper of Fatty Acid Oxidation

Beyond its role as a substrate, malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acids into the mitochondria for β-oxidation.[1] This inhibitory function is a cornerstone of metabolic regulation, preventing the newly synthesized fatty acids from being immediately oxidized.

The Carnitine Shuttle and CPT1

Long-chain fatty acids cannot freely cross the inner mitochondrial membrane. Their transport is mediated by the carnitine shuttle system. CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner membrane by carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitines back to acyl-CoAs, which can then enter the β-oxidation spiral.

Allosteric Inhibition of CPT1 by Malonyl-CoA

Malonyl-CoA exerts its inhibitory effect by binding to a regulatory site on CPT1, distinct from the active site.[2] This binding induces a conformational change that reduces the enzyme's affinity for its acyl-CoA substrates, thereby slowing down the rate of acylcarnitine formation and, consequently, the rate of fatty acid oxidation. The sensitivity of CPT1 to malonyl-CoA inhibition varies between different isoforms and tissues, allowing for tissue-specific regulation of fatty acid metabolism.[4] For instance, the muscle isoform (CPT1B) is more sensitive to malonyl-CoA inhibition than the liver isoform (CPT1A).[6]

The reciprocal regulation of fatty acid synthesis and oxidation by malonyl-CoA is a classic example of metabolic control. When energy is abundant (high ACC activity), malonyl-CoA levels rise, promoting fatty acid synthesis and simultaneously inhibiting their oxidation. Conversely, during times of energy deficit (low ACC activity), malonyl-CoA levels fall, relieving the inhibition on CPT1 and allowing for the breakdown of fatty acids to generate ATP.[4]

Figure 1: The central regulatory role of malonyl-CoA in fatty acid metabolism.

Malonyl-CoA as a Central Nervous System Signaling Molecule

Emerging evidence has revealed a fascinating role for malonyl-CoA beyond peripheral tissues, positioning it as a key signaling molecule in the central nervous system (CNS), particularly in the hypothalamus, for the regulation of food intake and energy expenditure.[7][8]

Hypothalamic Malonyl-CoA and Appetite Regulation

The hypothalamus integrates peripheral signals of energy status to control feeding behavior.[9] Studies have shown that hypothalamic levels of malonyl-CoA fluctuate with nutritional state, decreasing during fasting and increasing upon refeeding.[7] Pharmacological or genetic manipulations that increase hypothalamic malonyl-CoA levels lead to a suppression of food intake, while a decrease in its concentration promotes feeding.[7][10] This suggests that malonyl-CoA acts as an anorexigenic (appetite-suppressing) signal, informing the brain of an energy-replete state.

The mechanism by which hypothalamic malonyl-CoA influences feeding behavior is thought to involve the modulation of neuropeptide expression in key hypothalamic nuclei. Increased malonyl-CoA levels are associated with a decrease in the expression of orexigenic (appetite-stimulating) neuropeptides, such as neuropeptide Y (NPY) and agouti-related protein (AgRP), and an increase in the expression of anorexigenic neuropeptides, like pro-opiomelanocortin (POMC).[9]

The AMPK-ACC-Malonyl-CoA Axis in the Hypothalamus

Similar to peripheral tissues, the levels of malonyl-CoA in the hypothalamus are regulated by the energy-sensing enzyme AMPK.[10] When cellular energy is low (high AMP:ATP ratio), AMPK is activated and phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels and a subsequent increase in food intake.[7] Conversely, in an energy-rich state, AMPK is inactive, allowing ACC to produce malonyl-CoA, which then signals satiety. Hormones like leptin, which signals adiposity, are thought to exert their anorexic effects in part by modulating this hypothalamic AMPK-ACC-malonyl-CoA pathway.[10]

Malonyl-CoA in Disease and as a Therapeutic Target

Given its central role in lipid metabolism and energy homeostasis, it is not surprising that dysregulation of malonyl-CoA signaling is implicated in the pathophysiology of numerous metabolic diseases.

-

Obesity and Type 2 Diabetes: In states of insulin resistance, such as obesity and type 2 diabetes, elevated levels of malonyl-CoA in skeletal muscle can lead to decreased fatty acid oxidation and the accumulation of intramyocellular lipids.[11] This lipid accumulation is thought to interfere with insulin signaling, exacerbating insulin resistance.

-

Non-Alcoholic Fatty Liver Disease (NAFLD): NAFLD is characterized by the excessive accumulation of triglycerides in the liver. Increased de novo lipogenesis, driven by elevated malonyl-CoA, is a significant contributor to the development and progression of this disease.

-

Cardiovascular Disease: Alterations in myocardial malonyl-CoA levels can impact cardiac fatty acid oxidation, which is a major source of energy for the heart.[12] Dysregulation of this process can contribute to cardiac dysfunction.

The critical role of malonyl-CoA in these pathologies has made the enzymes that control its concentration, namely ACC and malonyl-CoA decarboxylase (MCD), attractive targets for drug development.[13] Inhibitors of ACC are being investigated for their potential to reduce de novo lipogenesis and increase fatty acid oxidation, thereby offering a therapeutic strategy for NAFLD, obesity, and diabetes.[14]

Experimental Protocols

The accurate measurement of malonyl-CoA levels and the assessment of its impact on enzyme activity are crucial for research in this field. Below are detailed protocols for these key experimental procedures.

Quantification of Malonyl-CoA in Tissues and Cells by HPLC-MS/MS

This protocol describes a robust and sensitive method for the quantification of malonyl-CoA using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

A. Sample Preparation and Extraction

-

Tissue Samples:

-

Excise tissue of interest and immediately freeze-clamp in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

-

Weigh the frozen tissue powder (typically 20-50 mg) into a pre-chilled tube.

-

Add 500 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) sulfosalicylic acid (SSA) to the tube.[1][15] SSA is often preferred for better recovery of some CoA species.[15]

-

Homogenize the sample on ice using a tissue homogenizer.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the acid-soluble metabolites, including malonyl-CoA.

-

-

Cultured Cells:

-

For adherent cells, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]

-

For suspension cells, collect by centrifugation and wash with ice-cold PBS.[4]

-

Add ice-cold extraction solvent (e.g., 10% TCA or 80% methanol) directly to the cell pellet or plate.

-

Scrape the cells (if adherent) and collect the cell lysate.

-

Vortex vigorously and then centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

B. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended)

-

Condition a reversed-phase SPE cartridge (e.g., C18) according to the manufacturer's instructions.

-

Load the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with a small percentage of formic acid).

-

Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for HPLC-MS/MS analysis.

C. HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Use a reversed-phase HPLC column (e.g., C18) for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or an ion-pairing agent like heptafluorobutyric acid) and an organic component (e.g., acetonitrile or methanol). The gradient will separate malonyl-CoA from other acyl-CoAs and interfering compounds.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Perform multiple reaction monitoring (MRM) for the specific detection and quantification of malonyl-CoA. The precursor ion for malonyl-CoA is m/z 854.

-

A common product ion for all CoA species results from the fragmentation of the 3'-phosphate-adenosine-5'-diphosphate moiety, yielding a daughter ion of m/z 347 or 428, or a neutral loss of 507 amu.[15]

-

For quantification, use a stable isotope-labeled internal standard (e.g., [¹³C₃]-malonyl-CoA) to correct for variations in extraction efficiency and matrix effects.[1]

-

Generate a standard curve using known concentrations of malonyl-CoA to determine the concentration in the samples.

-

Measurement of CPT1 Activity and its Inhibition by Malonyl-CoA

This protocol details a forward radioisotope assay for measuring CPT1 activity in isolated mitochondria, which is highly sensitive and widely used.

A. Isolation of Mitochondria

-

Excise the tissue (e.g., liver, skeletal muscle) and place it in ice-cold isolation buffer (e.g., containing sucrose, mannitol, Tris-HCl, and EGTA).

-

Mince the tissue and homogenize it using a Potter-Elvehjem homogenizer with a Teflon pestle.[16]

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.[16]

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the mitochondria.[16]

-

Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

B. CPT1 Activity Assay

-

Prepare the reaction mixture in a microcentrifuge tube. The standard incubation mixture (final volume ~100 µL) should contain:

-

Buffer (e.g., 117 mM Tris-HCl, pH 7.4)

-

Reduced glutathione (e.g., 0.28 mM)

-

ATP (e.g., 4.4 mM) and MgCl₂ (e.g., 4.4 mM)

-

KCl (e.g., 16.7 mM)

-

Rotenone (to inhibit complex I and prevent oxidation of acyl-CoAs)

-

BSA (to bind free fatty acids)

-

Palmitoyl-CoA (e.g., 100 µM)

-

L-[³H]carnitine (e.g., 400 µM, with ~1 µCi of radioactivity)[17]

-

-

To assess the inhibition by malonyl-CoA, prepare parallel reaction mixtures containing varying concentrations of malonyl-CoA (e.g., from 0.1 µM to 100 µM).[11] A vehicle control (without malonyl-CoA) should be included.

-

Pre-incubate the reaction mixtures at 37°C for a few minutes.

-

Initiate the reaction by adding a small volume (~10 µL) of the mitochondrial suspension (diluted to an appropriate protein concentration).[17]

-

Incubate the reaction at 37°C for a defined period (e.g., 4-6 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding ice-cold 1 M HCl.[17]

-

Separate the radiolabeled product ([³H]palmitoylcarnitine) from the unreacted [³H]carnitine. This can be achieved by adding a water-immiscible organic solvent (e.g., butanol), vortexing, and centrifuging to separate the phases. The [³H]palmitoylcarnitine will partition into the organic phase.

-

Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the CPT1 activity as nmol of palmitoylcarnitine formed per minute per mg of mitochondrial protein.

-

For the inhibition assay, plot the CPT1 activity as a percentage of the control (no malonyl-CoA) against the concentration of malonyl-CoA. This will allow for the determination of the IC₅₀ (the concentration of malonyl-CoA that causes 50% inhibition of CPT1 activity).

Data Presentation

| Parameter | Control Group | Malonyl-CoA (1 µM) | Malonyl-CoA (10 µM) | Malonyl-CoA (100 µM) |

| CPT1 Activity (nmol/min/mg protein) | 15.2 ± 1.3 | 8.1 ± 0.9 | 2.5 ± 0.4 | 0.8 ± 0.2 |

| % Inhibition | 0% | 46.7% | 83.6% | 94.7% |

Table 1: Example data from a CPT1 inhibition assay.

Figure 2: Workflow for the CPT1 activity and inhibition assay.

Conclusion and Future Directions

Malonyl-CoA is a metabolite of profound significance, acting as a fulcrum in the balance between energy storage and expenditure. Its roles as a substrate for lipogenesis, a potent regulator of fatty acid oxidation, and a signaling molecule in the central nervous system underscore its importance in maintaining metabolic homeostasis. The intricate regulation of its synthesis and degradation provides multiple points for physiological control and pharmacological intervention. As research continues to unravel the complexities of metabolic diseases, a deep understanding of malonyl-CoA's function and the ability to accurately measure its levels and effects are indispensable. The methodologies detailed in this guide provide a solid foundation for researchers and drug developers to explore the therapeutic potential of targeting this critical metabolic node, paving the way for novel treatments for some of the most pressing health challenges of our time.

References

-

Simithy, J., et al. (2017). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central. Available at: [Link]

-

Foster, D.W. (2012). Malonyl-CoA: the regulator of fatty acid synthesis and oxidation. Journal of Clinical Investigation. Available at: [Link]

-

Inno Pharmachem. (2024). The Crucial Role of Malonyl CoA in Fatty Acid Synthesis Explained. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Zammit, V.A. (1990). Regulation of carnitine palmitoyltransferase activity by malonyl-CoA in mitochondria from sheep liver, a tissue with a low capacity for fatty acid synthesis. Biochemical Journal. Available at: [Link]

-

Kim, E.K., & Kim, Y.S. (2010). Hypothalamic malonyl-CoA and the control of food intake. Journal of Neurochemistry. Available at: [Link]

-

Preiss-Landl, K., et al. (2024). Emerging Pharmacotherapies for MASLD: A Comprehensive Review. MDPI. Available at: [Link]

-

Wolfgang, M.J., & Lane, M.D. (2006). The role of hypothalamic malonyl-CoA in energy homeostasis. Journal of Biological Chemistry. Available at: [Link]

-

Taylor & Francis Online. (Various Dates). malonyl-CoA – Knowledge and References. Taylor & Francis. Available at: [Link]

-

AMBOSS. (2020). Energy Metabolism - Part 13: Fatty Acid Synthesis with molecular structures. YouTube. Available at: [Link]

-

Cha, S.H., & Lane, M.D. (2008). Hypothalamic Malonyl-Coenzyme A and the Control of Energy Balance. Endocrine Reviews. Available at: [Link]

-

Herpin, P., et al. (2000). Carnitine palmitoyltransferase I (CPT I) activity and its regulation by malonyl-CoA are modulated by age and cold exposure in skeletal muscle mitochondria from newborn pigs. The Journal of Nutrition. Available at: [Link]

-

Wikipedia. (2024). Fatty acid synthesis. Wikipedia. Available at: [Link]

-

Lane, M.D., et al. (2005). Role of malonyl-CoA in the hypothalamic control of food intake and energy expenditure. Biochemical Society Transactions. Available at: [Link]

-

van der Leij, F.R., et al. (2018). Increased cardiac fatty acid oxidation in a mouse model with decreased malonyl-CoA sensitivity of CPT1B. Cardiovascular Research. Available at: [Link]

-

Al-Dwairi, A., et al. (2022). Structure-Based Drug Repurposing Targeting Malonyl-CoA Decarboxylase for Treatment of Obesity. International Journal of Molecular Sciences. Available at: [Link]

-

Koves, T.R., et al. (2005). Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry. Analytical Biochemistry. Available at: [Link]

-

Lopaschuk, G.D., & Stanley, W.C. (2004). Role of malonyl-CoA in heart disease and the hypothalamic control of obesity. Cardiovascular Research. Available at: [Link]

-

Rasmussen, B.B., et al. (2002). Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle. Journal of Clinical Investigation. Available at: [Link]

-

Odland, L.M., et al. (1998). Human skeletal muscle carnitine palmitoyltransferase I activity determined in isolated intact mitochondria. Journal of Applied Physiology. Available at: [Link]

-

Agilent Technologies. (2012). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent. Available at: [Link]

-

Saha, A.K., et al. (2004). Increased Malonyl-CoA Levels in Muscle From Obese and Type 2 Diabetic Subjects Lead to Decreased Fatty Acid Oxidation and Increased Lipogenesis; Thiazolidinedione Treatment Reverses These Defects. Diabetes. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

- 3. A rapid spectrophotometric assay for carnitine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Carnitine Palmitoyl Transferase(CPT-1) Activity Assay Kit [myskinrecipes.com]

- 10. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 11. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. journals.physiology.org [journals.physiology.org]

The Fulcrum of Metabolism: A Technical Guide to Malonyl-CoA's Role in Cellular Energy Homeostasis

This guide provides an in-depth exploration of Malonyl-CoA, a pivotal molecule at the crossroads of cellular energy metabolism. We will dissect its synthesis, degradation, and multifaceted functions, offering a comprehensive resource for researchers, scientists, and drug development professionals. Our focus will be on the mechanistic underpinnings of its regulatory roles and the experimental approaches to elucidate its complex biology.

Introduction: Malonyl-CoA as a Central Metabolic Rheostat

Malonyl-CoA is more than a mere intermediate in the synthesis of fatty acids; it is a critical signaling molecule that dictates the flow of energy substrates within the cell.[1][2][3] Its concentration is exquisitely sensitive to the cell's energetic state, allowing it to function as a rheostat, balancing anabolic and catabolic processes. This guide will illuminate the intricate network of reactions and signaling pathways that are governed by the flux of this simple yet profound molecule.

The Synthesis and Degradation of Malonyl-CoA: A Tightly Regulated Axis

The intracellular concentration of Malonyl-CoA is meticulously controlled by the coordinated action of two key enzymes: Acetyl-CoA Carboxylase (ACC) and Malonyl-CoA Decarboxylase (MCD).[4][5]

Acetyl-CoA Carboxylase (ACC): The Gateway to Lipogenesis

ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, the committed step in fatty acid synthesis.[1][6] In mammals, two major isoforms exist, ACC1 and ACC2, which exhibit distinct subcellular localizations and regulatory mechanisms.[7]

-

ACC1: Primarily cytosolic, its main role is to provide malonyl-CoA for de novo fatty acid synthesis.[6][7]

-

ACC2: Localized to the outer mitochondrial membrane, it is thought to play a more direct role in regulating fatty acid oxidation.[7]

The activity of ACC is subject to both allosteric and covalent regulation, allowing for rapid adaptation to cellular needs.

| Regulator | Mechanism of Action | Effect on ACC Activity |

| Citrate | Allosteric activator; promotes polymerization of ACC protomers. | ↑ |

| Long-chain fatty acyl-CoAs | Allosteric inhibitor; feedback inhibition. | ↓ |

| AMP-activated protein kinase (AMPK) | Covalent modification (phosphorylation); senses low energy status (high AMP/ATP ratio).[8] | ↓ |

| Insulin | Activates protein phosphatase 2A, leading to dephosphorylation and activation of ACC. | ↑ |

| Glucagon and Epinephrine | Activate protein kinase A, leading to phosphorylation and inactivation of ACC.[8] | ↓ |

Malonyl-CoA Decarboxylase (MCD): The Counter-Regulatory Enzyme

MCD provides the primary route for the degradation of malonyl-CoA, converting it back to acetyl-CoA and CO2.[4][5] By opposing the action of ACC, MCD plays a crucial role in regulating the cellular malonyl-CoA pool and, consequently, the rate of fatty acid oxidation.[5] The activity of MCD is also under regulatory control, though it is less well-understood than that of ACC.

The Dual Functions of Malonyl-CoA in Fatty Acid Metabolism

The significance of Malonyl-CoA in cellular energy homeostasis stems from its dual role as both a substrate for anabolism and a potent regulator of catabolism.

Building Block for Fatty Acid Synthesis

In the cytosol, malonyl-CoA serves as the two-carbon donor for the elongation of the growing fatty acid chain, a process catalyzed by the multifunctional enzyme fatty acid synthase (FAS).[6][9] This pathway is particularly active in lipogenic tissues such as the liver and adipose tissue, especially in the well-fed state.

Allosteric Inhibitor of Fatty Acid Oxidation

A key discovery in metabolic regulation was the identification of malonyl-CoA as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1).[1][3][8][10] CPT1 is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[1] By inhibiting CPT1, malonyl-CoA effectively prevents the breakdown of fatty acids when the cell is in an anabolic state, thus avoiding a futile cycle of simultaneous synthesis and degradation.[1][7]

This reciprocal regulation ensures that fatty acid synthesis and oxidation are inversely coordinated. When glucose is abundant, insulin signaling promotes the synthesis of malonyl-CoA, which simultaneously fuels lipogenesis and restricts fatty acid oxidation. Conversely, during fasting or exercise, a decrease in malonyl-CoA levels relieves the inhibition on CPT1, allowing for the increased oxidation of fatty acids to meet energy demands.[8]

Figure 1: The central role of Malonyl-CoA in regulating fatty acid metabolism.

Malonyl-CoA as a Signaling Molecule Beyond Fatty Acid Metabolism

Recent research has expanded our understanding of malonyl-CoA's function, revealing its role as a signaling molecule in a variety of cellular processes.

Hypothalamic Control of Food Intake

In the hypothalamus, malonyl-CoA acts as an anorexigenic signal, integrating nutritional and hormonal cues to regulate food intake and energy expenditure.[11][12][13][14] An increase in hypothalamic malonyl-CoA levels, often in response to elevated glucose or leptin, is associated with a suppression of appetite.[12][14] Conversely, a decrease in hypothalamic malonyl-CoA promotes food intake.[12] This central role positions the malonyl-CoA signaling pathway as a potential therapeutic target for obesity and metabolic syndrome.

Post-Translational Modification: Lysine Malonylation

Malonyl-CoA serves as the donor for a recently discovered post-translational modification known as lysine malonylation.[4][7] This modification can alter the charge, structure, and function of proteins, thereby linking cellular metabolism directly to protein regulation.[7] Lysine malonylation has been identified on a wide range of proteins, including those involved in metabolism and gene regulation, suggesting its broad physiological significance.[4]

Experimental Methodologies for Studying Malonyl-CoA

Investigating the intricate roles of malonyl-CoA requires robust and sensitive analytical methods.

Quantification of Malonyl-CoA Levels

Accurate measurement of intracellular malonyl-CoA concentrations is crucial for understanding its regulatory functions.

Protocol: Quantification of Malonyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Rapidly quench metabolic activity in cell or tissue samples by snap-freezing in liquid nitrogen.

-

Extract metabolites using a cold solvent mixture, typically a combination of methanol, acetonitrile, and water.

-

Include an internal standard, such as 13C-labeled malonyl-CoA, for accurate quantification.

-

Centrifuge the extract to pellet cellular debris and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Separate metabolites using a reversed-phase or HILIC chromatography column.

-

Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of malonyl-CoA and the internal standard.

-

Optimize the MRM transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of malonyl-CoA.

-

Calculate the concentration of malonyl-CoA in the samples by normalizing the peak area of the analyte to that of the internal standard and comparing it to the standard curve.

-

Measurement of ACC and MCD Enzyme Activity

Assessing the activity of the enzymes that control malonyl-CoA levels provides insights into the regulation of its synthesis and degradation.

Protocol: ACC Activity Assay

This assay measures the incorporation of radiolabeled bicarbonate ([14C]HCO3-) into an acid-stable product (malonyl-CoA).

-

Prepare cell or tissue lysates.

-

Set up the reaction mixture containing:

-

Lysate

-

Acetyl-CoA

-

ATP

-

[14C]HCO3-

-

Reaction buffer

-

-

Incubate the reaction at 37°C.

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Dry the samples to remove unreacted [14C]HCO3-.

-

Resuspend the samples and measure the radioactivity using a scintillation counter.

-

Calculate ACC activity based on the amount of incorporated radioactivity.

Protocol: MCD Activity Assay

This assay can be performed by coupling the production of acetyl-CoA to a subsequent enzymatic reaction that can be monitored spectrophotometrically.

Therapeutic Implications and Future Directions

The central role of malonyl-CoA in energy homeostasis makes it an attractive target for the development of therapies for metabolic diseases.

-

Obesity and Type 2 Diabetes: Inhibitors of ACC are being investigated as potential treatments for obesity and type 2 diabetes. By reducing malonyl-CoA levels, these inhibitors aim to increase fatty acid oxidation and improve insulin sensitivity.

-

Cancer: Cancer cells often exhibit altered lipid metabolism, with increased fatty acid synthesis to support rapid proliferation. Targeting ACC and other enzymes in the malonyl-CoA pathway may represent a novel anti-cancer strategy.[15]

-

Non-alcoholic Fatty Liver Disease (NAFLD): The accumulation of fat in the liver is a hallmark of NAFLD. Modulating malonyl-CoA levels could help to reduce hepatic lipogenesis and ameliorate the disease.

Future research will likely focus on further elucidating the tissue-specific roles of malonyl-CoA, the intricacies of lysine malonylation, and the development of more targeted and effective therapies that modulate this critical metabolic node.

References

-

Foster, D. W. (2012). Malonyl-CoA: the regulator of fatty acid synthesis and oxidation. Journal of Clinical Investigation, 122(8), 2683-2684. [Link]

-

Various Authors. (2024). Malonyl-CoA: The regulator of fatty acid synthesis and oxidation. ResearchGate. [Link]

-

Wikipedia. (n.d.). Lysine malonylation. Wikipedia. [Link]

-

Wikipedia. (n.d.). Malonyl-CoA. Wikipedia. [Link]

-

Wolfgang, M. J., & Lane, M. D. (2015). Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism. FEBS Letters, 589(24 Pt B), 3848–3855. [Link]

-

Chen, S., et al. (2022). An alternative malonyl-CoA producing pathway in nature. bioRxiv. [Link]

-

Human Metabolome Database. (2005). Showing metabocard for Malonyl-CoA (HMDB0001175). Human Metabolome Database. [Link]

-

Metabolism. (2021). Fatty Acid Synthesis: Part 2 (Updated). YouTube. [Link]

-

Lopaschuk, G. D., & Heather, L. C. (2007). Role of malonyl-CoA in heart disease and the hypothalamic control of obesity. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1771(3), 311-318. [Link]

-

Various Authors. (2025). Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry. ResearchGate. [Link]

-

Wolfgang, M. J., & Lane, M. D. (2008). Hypothalamic Malonyl-Coenzyme A and the Control of Energy Balance. The Journal of Biological Chemistry, 283(12), 7565-7569. [Link]

-

Kim, E. K., & Lane, M. D. (2013). Hypothalamic malonyl-CoA and the control of food intake. Trends in Endocrinology & Metabolism, 24(10), 517-522. [Link]

-

Saggerson, D. (2008). Malonyl-CoA, a key signaling molecule in mammalian cells. Annual Review of Nutrition, 28, 253-272. [Link]

-

An, D., et al. (2014). Chemical-genetic induction of Malonyl-CoA decarboxylase in skeletal muscle. Metabolism, 63(11), 1436-1446. [Link]

-

Kim, E. K., & Lane, M. D. (2013). Hypothalamic malonyl-CoA and the control of food intake. Frontiers in Bioscience, 18(4), 1275-1284. [Link]

-

Saggerson, D. (2008). Malonyl-CoA, a Key Signaling Molecule in Mammalian Cells. Annual Review of Nutrition, 28, 253-272. [Link]

-

Zhou, H., et al. (2025). Optimization of Malonyl Coenzyme A Biosensors in a Reconstituted Cell-Free System for Detecting Acetyl-CoA Carboxylase Activity. ACS Synthetic Biology. [Link]

-

Zhou, H., et al. (2025). Optimization of Malonyl Coenzyme A Biosensors in a Reconstituted Cell-Free System for Detecting Acetyl-CoA Carboxylase Activity. ACS Synthetic Biology. [Link]

-

Various Authors. (n.d.). Regulation of malonyl CoA content via enzymatic control and intermediary fuel metabolism. ResearchGate. [Link]

-

Wolfgang, M. J., & Lane, M. D. (2005). Role of malonyl-CoA in the hypothalamic control of food intake and energy expenditure. Biochemical Society Transactions, 33(Pt 5), 1074-1077. [Link]

-

ELK Biotechnology. (n.d.). Mouse Malonyl CoA (Malonyl Coenzyme A) ELISA Kit. ELK Biotechnology. [Link]

-

Loftus, T. M., et al. (2003). Hypothalamic malonyl-CoA as a mediator of feeding behavior. Proceedings of the National Academy of Sciences, 100(22), 13013-13018. [Link]

-

Wolfgang, M. J., & Lane, M. D. (2003). A role for hypothalamic malonyl-CoA in the control of food intake. The Journal of Biological Chemistry, 278(41), 39835-39838. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Malonyl-CoA, a key signaling molecule in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysine malonylation - Wikipedia [en.wikipedia.org]

- 5. Chemical-genetic induction of Malonyl-CoA decarboxylase in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Malonyl-CoA - Wikipedia [en.wikipedia.org]

- 8. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. youtube.com [youtube.com]

- 11. Hypothalamic Malonyl-Coenzyme A and the Control of Energy Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hypothalamic malonyl-CoA and the control of food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hypothalamic malonyl-CoA and the control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. researchgate.net [researchgate.net]

Malonyl-Coenzyme A Lithium Salt: A Technical Guide to its Central Role in Metabolic Regulation

Executive Summary

Malonyl-Coenzyme A (Malonyl-CoA) is a pivotal metabolite that stands at the crossroads of cellular energy metabolism. Far more than a simple intermediate, it functions as a critical sensor and effector, directing the flow of carbon between de novo fatty acid synthesis and fatty acid β-oxidation. This technical guide provides an in-depth exploration of the core mechanisms of action of Malonyl-CoA, with a specific focus on the practical application of its stable lithium salt form in research and development. We will delve into its dual roles as the primary building block for lipogenesis and as the potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT-1), the gatekeeping enzyme of mitochondrial fatty acid import. This document is designed for researchers, scientists, and drug development professionals, offering not only a thorough mechanistic understanding but also field-proven insights and detailed experimental protocols to empower your investigations into metabolic control and disease.

Introduction: Malonyl-CoA, a Master Metabolic Regulator

Cellular homeostasis depends on the ability to dynamically allocate fuel sources toward either immediate energy production or long-term storage. Malonyl-CoA is the central molecule orchestrating this decision for fatty acids. Its concentration within the cell acts as a real-time metabolic rheostat, signaling the energy status and dictating whether fatty acids are to be synthesized and stored or oxidized for ATP production.

Biosynthesis: The Committed Step

Malonyl-CoA is synthesized in the cytosol through the irreversible carboxylation of Acetyl-CoA, a reaction catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC).[1][2] This reaction is the committed and rate-limiting step for fatty acid synthesis.[2] ACC exists in two primary isoforms in mammals: ACC1, which is predominantly cytosolic and involved in lipogenesis, and ACC2, which is associated with the outer mitochondrial membrane and primarily plays a regulatory role in fatty acid oxidation. The activity of ACC is tightly regulated by hormonal signals (e.g., insulin promotes its activation) and allosteric effectors, ensuring that Malonyl-CoA is produced only under conditions of energy surplus.[2]

The Lithium Salt Formulation: An Experimental Advantage

For in vitro studies, Malonyl-CoA is most commonly supplied as a lithium salt. The rationale for this formulation is rooted in experimental practicality: the lithium salt form enhances the compound's overall solubility and stability.[3][4] This is a critical consideration for a molecule that is otherwise susceptible to degradation. Commercial suppliers note that while the solid crystalline form is stable for years when stored at -20°C, aqueous solutions should be prepared fresh and are not recommended for storage beyond one day to ensure experimental consistency and reproducibility.[5]

Core Mechanism I: The Anabolic Role in Fatty Acid Synthesis

Under conditions of high energy charge, characterized by an abundance of cytosolic citrate and ATP, ACC is activated, leading to a rise in Malonyl-CoA levels. This signals the cell to store energy in the form of fatty acids.

The Two-Carbon Donor

Malonyl-CoA serves as the direct precursor for fatty acid chain elongation.[6][7] In the multi-step reaction catalyzed by the Fatty Acid Synthase (FAS) complex, an initial acetyl-CoA molecule acts as the primer. Subsequently, for each cycle of elongation, a two-carbon unit is donated from Malonyl-CoA.[8] The malonyl group is first transferred to the Acyl Carrier Protein (ACP) domain of the FAS complex. In the condensation step, this two-carbon unit is added to the growing acyl chain, with the release of one molecule of CO2.[7][8] This cycle of condensation, reduction, dehydration, and a second reduction repeats until the C16 fatty acid, palmitate, is formed.[6]

Caption: Cytosolic pathway of de novo fatty acid synthesis.

Core Mechanism II: The Regulatory Role in Fatty Acid Oxidation

Perhaps the most elegant function of Malonyl-CoA is its role as a reciprocal regulator, ensuring that the synthesis and degradation of fatty acids do not occur simultaneously in a futile cycle.[9]

Allosteric Inhibition of Carnitine Palmitoyltransferase 1 (CPT-1)

Malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), an enzyme located on the outer mitochondrial membrane.[4][10] CPT-1 is the rate-limiting enzyme for the transport of long-chain fatty acyl-CoAs (LCFA-CoAs) into the mitochondrial matrix, where β-oxidation occurs.[11][12] By binding to CPT-1, Malonyl-CoA prevents the conversion of LCFA-CoAs to their acylcarnitine derivatives, effectively blocking their entry into the mitochondria.[13] When Malonyl-CoA levels are high (signaling active fatty acid synthesis), CPT-1 is inhibited, and fatty acid oxidation is suppressed. Conversely, when energy is needed and Malonyl-CoA levels fall, the inhibition on CPT-1 is relieved, and fatty acids are rapidly transported into the mitochondria for oxidation.[14]

Caption: Malonyl-CoA inhibits CPT-1, blocking fatty acid mitochondrial entry.

Isoform Specificity and Sensitivity

The sensitivity of CPT-1 to Malonyl-CoA inhibition varies significantly between its isoforms, a key point of tissue-specific metabolic regulation.

-

CPT-1A (Liver): Less sensitive to Malonyl-CoA inhibition.

-

CPT-1B (Muscle, Heart): Exhibits 30- to 100-fold greater sensitivity to Malonyl-CoA inhibition compared to CPT-1A.[15]

-

CPT-1C (Brain): Primarily found in neurons, it appears to act as a sensor of lipid metabolism.[16]

This differential sensitivity allows for nuanced control; for instance, muscle can shut down fatty acid oxidation in response to small increases in Malonyl-CoA, while the liver requires a much stronger signal.

| Parameter | CPT-1A (Liver Isoform) | CPT-1B (Muscle/Heart Isoform) | Source |

| Malonyl-CoA IC50 | ~116 µM | ~0.29 µM | [17] |

| Malonyl-CoA IC50 (Isolated Mitochondria) | Not specified | 0.034 µM (at 25 µM Palmitoyl-CoA) | [18][19] |

| Malonyl-CoA IC50 (Permeabilized Muscle Fibers) | Not specified | 0.61 µM (at 25 µM Palmitoyl-CoA) | [18][19][20] |

Note: IC50 values can vary based on experimental conditions, such as substrate concentration. The data from permeabilized muscle fibers may better reflect the in vivo environment.[19][20]

Experimental Protocols & Methodologies

The ability to accurately measure the interplay between Malonyl-CoA and its target enzymes is fundamental to metabolic research. Malonyl-CoA lithium salt is the standard reagent for these assays.

Protocol: In Vitro CPT-1 Inhibition Assay

This protocol provides a framework for measuring the inhibitory effect of Malonyl-CoA on CPT-1 activity in isolated mitochondria. The principle relies on measuring the rate of conversion of a radiolabeled substrate (e.g., [³H]carnitine) into its acylcarnitine product.

Objective: To determine the IC50 of Malonyl-CoA for CPT-1 in a given mitochondrial preparation.

Materials:

-

Isolated mitochondria (from liver, heart, or skeletal muscle)

-

Malonyl-CoA lithium salt (stock solution prepared fresh)

-

L-[methyl-³H]carnitine

-

Palmitoyl-CoA

-

Assay Buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Stop Solution (e.g., 1 M HCl)

-

Butanol or other organic solvent for extraction

-

Scintillation fluid and vials

Methodology:

-

Mitochondrial Preparation: Isolate mitochondria from the tissue of interest using standard differential centrifugation techniques. Determine protein concentration using a Bradford or BCA assay.

-

Reaction Setup: In microcentrifuge tubes on ice, prepare reaction mixtures. A typical 200 µL reaction might contain:

-

Assay Buffer

-

BSA (to bind free fatty acids)

-

Palmitoyl-CoA (substrate)

-

Varying concentrations of Malonyl-CoA lithium salt (e.g., 0 to 100 µM).

-

Isolated mitochondria (e.g., 50 µg protein).

-

-

Initiation: Pre-incubate the reaction mixtures at 37°C for 3 minutes. Initiate the reaction by adding L-[methyl-³H]carnitine.

-

Incubation: Incubate for a defined period (e.g., 5 minutes) at 37°C. The time should be within the linear range of the reaction.

-

Termination: Stop the reaction by adding ice-cold Stop Solution.

-

Extraction: Add butanol to each tube, vortex vigorously to extract the radiolabeled acylcarnitine product into the organic phase, and centrifuge to separate the phases.

-

Quantification: Transfer an aliquot of the upper organic phase to a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of CPT-1 activity (cpm/min/mg protein). Plot the percent inhibition of CPT-1 activity against the log concentration of Malonyl-CoA. Fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a CPT-1 inhibition assay using radiolabeling.

Malonyl-CoA in Pathophysiology and as a Therapeutic Target

Dysregulation of Malonyl-CoA signaling is a hallmark of numerous metabolic diseases, making the enzymes that control its concentration prime targets for therapeutic intervention.

-

Metabolic Syndrome & Diabetes: In states of insulin resistance, elevated Malonyl-CoA levels in muscle can inappropriately suppress fatty acid oxidation, leading to the accumulation of intramyocellular lipids, which can exacerbate insulin resistance.

-

Cancer: Many cancer cells exhibit a high rate of de novo fatty acid synthesis to support rapid proliferation and membrane production. This metabolic reprogramming makes cancer cells dependent on the Malonyl-CoA pathway. Pharmacological inhibition of Fatty Acid Synthase (FAS) has been shown to cause an accumulation of Malonyl-CoA, which can be cytotoxic to cancer cells.

Therapeutic Strategies:

-

ACC Inhibitors: Inhibiting ACC lowers Malonyl-CoA levels, which simultaneously blocks de novo lipogenesis and relieves the inhibition on CPT-1, thereby promoting fatty acid oxidation. ACC inhibitors are actively being developed for the treatment of metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), and diabetes.[1][14][21][22]

-

Malonyl-CoA Decarboxylase (MCD) Modulators: MCD catalyzes the conversion of Malonyl-CoA back to Acetyl-CoA, thus promoting fatty acid oxidation.[23][24] Inhibition of MCD has been explored as a strategy to increase Malonyl-CoA levels, which could be beneficial in conditions like ischemic heart disease by shifting metabolism away from fatty acid oxidation toward glucose oxidation.[25] Conversely, in cancer, MCD inhibition can be cytotoxic by elevating Malonyl-CoA.[26][27]

Summary & Future Directions

Malonyl-CoA is a master regulator of fatty acid metabolism, acting as both a critical substrate and a potent signaling molecule. Its dual mechanism of action—providing the building blocks for lipid synthesis while simultaneously preventing lipid breakdown—positions it at the core of cellular energy management. The availability of stable Malonyl-CoA lithium salt has been instrumental for researchers dissecting these fundamental pathways. Understanding the nuanced, tissue-specific regulation of Malonyl-CoA levels and its downstream effects continues to be a fertile ground for research. The development of next-generation therapeutics targeting ACC and MCD holds immense promise for treating a wide spectrum of human diseases, from metabolic disorders to cancer, underscoring the profound importance of this single, pivotal molecule.

References

-

Tong, L., & Harwood, H. J., Jr. (2019). Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. Expert Opinion on Therapeutic Targets, 23(10), 835–847. Retrieved from [Link]

-

Kuhajda, F. P. (2008). W81XWH-06-1-0494 TITLE: Malonyl-CoA Decarboxylase (MCD) as a Potential Therapeutic Target. Defense Technical Information Center. Retrieved from [Link]

-

Pettersen, M. E., et al. (2012). Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates. Biochemical Journal, 448(1), 123–132. Retrieved from [Link]

-

Odle, J., et al. (2005). Malonyl-CoA and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle. The Journal of Clinical Investigation, 115(6), 1548–1556. Retrieved from [Link]

-

Eto, H., et al. (2021). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites, 11(9), 589. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). The Crucial Role of Malonyl CoA in Fatty Acid Synthesis Explained. Retrieved from [Link]

-

van der Leij, F. R., et al. (2017). Increased cardiac fatty acid oxidation in a mouse model with decreased malonyl-CoA sensitivity of CPT1B. Cardiovascular Research, 113(10), 1205–1215. Retrieved from [Link]

-

Chapman, A. G., et al. (2018). Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism. Chemico-Biological Interactions, 296, 73-78. Retrieved from [Link]

-

Reddit. (2017). malonyl coA. Retrieved from [Link]

-

Bourbeau, M. P., & Bartberger, M. D. (2015). Recent Advances in the Development of Acetyl-CoA Carboxylase (ACC) Inhibitors for the Treatment of Metabolic Disease: Miniperspective. Journal of Medicinal Chemistry, 58(2), 525–536. Retrieved from [Link]

-

Dyck, J. R., et al. (2004). Malonyl Coenzyme A Decarboxylase Inhibition Protects the Ischemic Heart by Inhibiting Fatty Acid Oxidation and Stimulating Glucose Oxidation. Circulation Research, 94(7), e78-e84. Retrieved from [Link]

-

Holloway, G. P., et al. (2012). Identification of a novel malonyl-CoA IC(50) for CPT-I: implications for predicting in vivo fatty acid oxidation rates. Biochemical Journal, 448(1), 123-132. Retrieved from [Link]

-

Biology LibreTexts. (2023). 6.12: Fatty Acid Synthesis. Retrieved from [Link]

-

Louet, J. F., et al. (2001). Carnitine palmitoyltransferase I (CPT I) activity and its regulation by malonyl-CoA are modulated by age and cold exposure in skeletal muscle mitochondria from newborn pigs. The Journal of Nutrition, 131(8), 2241–2247. Retrieved from [Link]

-

Taylor & Francis. (n.d.). malonyl CoA – Knowledge and References. Retrieved from [Link]

-

Wang, Y., et al. (2023). Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Medicina, 59(11), 1957. Retrieved from [Link]

-

Kuhajda, F. P. (2009). Malonyl-CoA Decarboxylase (MCD) as a Potential Therapeutic Target for Breast Cancer. Defense Technical Information Center. Retrieved from [Link]

-

PubChem. (n.d.). Malonyl coenzyme A lithium salt. Retrieved from [Link]

-

Hilaris Publisher. (2016). Carnitine Palmitoyltransferase Inhibitor in Diabetes. Retrieved from [Link]

-

Tong, L. (2005). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of Cellular and Molecular Medicine, 9(3), 591–607. Retrieved from [Link]

-

Medicosis Perfectionalis. (2024, October 27). Mastering Fatty Acid Synthesis: Step-by-Step Biochemistry Breakdown! [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonyl-CoA decarboxylase. Retrieved from [Link]

-

California State University, Northridge. (n.d.). Fatty Acid Biosynthesis. Retrieved from [Link]

-

American College of Medical Genetics and Genomics. (2024). Carnitine Palmitoyl Transferase 1 Deficiency ACT Sheet. Retrieved from [Link]

-

Frontiers in Physiology. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Retrieved from [Link]

-

ResearchGate. (n.d.). SCHEME 1. Reaction catalyzed by malonyl-CoA decarboxylase. Retrieved from [Link]

-

Wikipedia. (n.d.). Carnitine palmitoyltransferase I. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Identification of a novel malonyl-CoA IC50for CPT-I: Implications for predicting in vivo fatty acid oxidation rates. Retrieved from [Link]

Sources

- 1. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. csun.edu [csun.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. dshs.texas.gov [dshs.texas.gov]

- 12. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of a novel malonyl-CoA IC(50) for CPT-I: implications for predicting in vivo fatty acid oxidation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials | MDPI [mdpi.com]

- 23. Malonyl-CoA decarboxylase - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. ahajournals.org [ahajournals.org]

- 26. apps.dtic.mil [apps.dtic.mil]

- 27. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Biosynthesis and Degradation Pathways of Malonyl-CoA

Prepared by a Senior Application Scientist

Abstract

Malonyl-coenzyme A (Malonyl-CoA) stands as a pivotal molecule at the crossroads of cellular metabolism. Far more than a simple intermediate, it is the fundamental building block for de novo fatty acid synthesis and a master regulator that dictates the balance between lipid synthesis and oxidation. Its intracellular concentration is exquisitely controlled through complex biosynthetic and degradative pathways, the dysregulation of which is implicated in a host of metabolic diseases, including obesity, type 2 diabetes, and cancer. This technical guide provides an in-depth exploration of the core pathways governing Malonyl-CoA homeostasis: its synthesis via Acetyl-CoA Carboxylase (ACC) and its degradation by Malonyl-CoA Decarboxylase (MCD). We will dissect the enzymatic mechanisms, multi-layered regulatory networks, and the profound pathophysiological consequences of pathway malfunction. Furthermore, this document details robust methodologies for the quantitative analysis of Malonyl-CoA and its associated enzymatic activities, offering a critical resource for researchers, scientists, and drug development professionals aiming to understand and therapeutically target this crucial metabolic axis.

Introduction: The Centrality of Malonyl-CoA in Metabolic Homeostasis

In the landscape of cellular biochemistry, few molecules possess the dual functionality of Malonyl-CoA. It serves as the primary two-carbon donor for the synthesis of fatty acids, a process essential for energy storage, membrane biogenesis, and the production of signaling molecules.[1][2] Simultaneously, Malonyl-CoA acts as a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that facilitates the entry of fatty acids into the mitochondria for β-oxidation.[3] This dual role establishes Malonyl-CoA as a critical sensor and effector of the cell's energetic state, ensuring that anabolic (synthesis) and catabolic (breakdown) processes do not occur wastefully at the same time.[3][4] Understanding the intricate machinery that governs its synthesis and degradation is therefore fundamental to comprehending cellular energy management and its pathological aberrations.

The Genesis of Malonyl-CoA: Biosynthesis Pathways

The primary and most well-characterized route for Malonyl-CoA production is the irreversible carboxylation of Acetyl-CoA.[5] This reaction represents the first committed step in fatty acid biosynthesis and is a major site of metabolic regulation.[6]

The Key Enzyme: Acetyl-CoA Carboxylase (ACC)

The synthesis of Malonyl-CoA is catalyzed by Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme.[7][8] In mammals, two major isoforms exist, encoded by separate genes, which share significant sequence homology but differ in their tissue distribution and primary metabolic roles.[9]

-

ACC1: Primarily located in the cytosol of lipogenic tissues such as the liver, adipose tissue, and lactating mammary glands.[1] Its main function is to generate the Malonyl-CoA pool destined for de novo fatty acid synthesis.[1][9]

-

ACC2: Predominantly found anchored to the outer mitochondrial membrane, particularly in oxidative tissues like the heart and skeletal muscle.[1][9] This strategic localization allows it to regulate fatty acid oxidation by producing Malonyl-CoA in close proximity to its target, CPT1.[1]

Table 1: Comparison of Mammalian ACC Isoforms

| Feature | ACC1 | ACC2 |

| Gene | ACACA | ACACB |

| Primary Location | Cytosol | Outer Mitochondrial Membrane |

| Primary Tissues | Liver, Adipose Tissue, Lactating Mammary Gland | Heart, Skeletal Muscle, Liver |

| Primary Function | Provide Malonyl-CoA for Fatty Acid Synthesis | Regulate Fatty Acid Oxidation |

| Molecular Weight | ~265 kDa | ~275 kDa |

The ACC Catalytic Mechanism

The ACC reaction is a two-step process that requires ATP and bicarbonate (HCO₃⁻) as substrates.[8]

-

Biotin Carboxylase (BC) Reaction: The BC domain of the enzyme uses ATP to carboxylate the covalently bound biotin cofactor, forming carboxybiotin.

-

Carboxyltransferase (CT) Reaction: The carboxyl group is then transferred from carboxybiotin to Acetyl-CoA at the CT active site, yielding Malonyl-CoA.[8]

Caption: The two-step catalytic mechanism of ACC.

Multi-layered Regulation of ACC Activity

The activity of ACC is tightly controlled to respond to the cell's metabolic needs. This regulation occurs at multiple levels:

-

Allosteric Regulation:

-

Activation: Citrate, which is exported from the mitochondria when Acetyl-CoA and ATP are abundant, is a powerful allosteric activator of ACC. High citrate levels signal an energy-replete state, promoting the polymerization of ACC dimers into active filaments and stimulating Malonyl-CoA production for fatty acid synthesis.[6]

-

Inhibition: Long-chain fatty acyl-CoAs (e.g., Palmitoyl-CoA) act as feedback inhibitors, signaling an abundance of fatty acids and thus repressing further synthesis.[6]

-

-

Hormonal and Covalent Modification:

-

Inhibition via Phosphorylation: In response to low energy states (high AMP/ATP ratio) or catabolic hormones like glucagon, AMP-activated protein kinase (AMPK) is activated.[10] AMPK phosphorylates ACC, leading to its inactivation and a decrease in Malonyl-CoA levels.[2][10] This relieves the inhibition on CPT1, allowing fatty acid oxidation to proceed.

-

Activation via Dephosphorylation: The hormone insulin, released in a fed state, activates protein phosphatases (e.g., PP2A) that dephosphorylate and activate ACC, promoting Malonyl-CoA synthesis and energy storage as fat.

-

Caption: Key allosteric and covalent regulators of ACC.

-

Transcriptional Regulation: The expression of ACC genes is controlled by nutrient status and hormones. For instance, insulin upregulates ACC transcription via transcription factors like SREBP-1c, promoting long-term adaptation to a high-carbohydrate diet.

An Alternative Biosynthetic Route

While ACC is the canonical pathway, recent studies have identified an alternative route for Malonyl-CoA synthesis in some organisms, such as Streptomyces. This pathway involves the decarboxylation of oxaloacetate, catalyzed by an α-keto acid dehydrogenase complex.[11] Though not a primary pathway in mammals, it highlights the metabolic flexibility that can exist in nature.[11]

The Demise of Malonyl-CoA: Degradation Pathway

The degradation of Malonyl-CoA is as critical as its synthesis for maintaining metabolic control. The primary enzyme responsible for this process is Malonyl-CoA Decarboxylase.

The Key Enzyme: Malonyl-CoA Decarboxylase (MCD)

Malonyl-CoA Decarboxylase (MCD) catalyzes the conversion of Malonyl-CoA back to Acetyl-CoA and carbon dioxide.[12][13] By removing Malonyl-CoA, MCD effectively promotes fatty acid oxidation by relieving the inhibition on CPT1.[13] MCD is found in various cellular compartments, including the cytosol, mitochondria, and peroxisomes, reflecting its broad role in regulating lipid metabolism.[14]

Regulation and Importance of MCD

The activity of MCD is crucial for tissues with high energy demands, such as the heart and skeletal muscle, which need to rapidly switch to fatty acid oxidation during periods of fasting or exercise.[15] Increased expression and activity of MCD are observed under conditions of high fatty acid flux.[16] The regulation of MCD is less characterized than that of ACC but is known to be influenced by transcriptional controls that respond to cellular energy status.[10] Glucagon signaling, for example, can activate MCD, enhancing the destruction of Malonyl-CoA.[10]

Metabolic Fates and Broader Functions of Malonyl-CoA

The pool of Malonyl-CoA is utilized in several key anabolic pathways and serves critical signaling functions.

-

Fatty Acid Synthesis: Cytosolic Malonyl-CoA is the direct two-carbon donor for elongation of the fatty acid chain by the fatty acid synthase (FAS) complex.[1][2] The malonyl group is transferred to an acyl carrier protein (ACP), and through a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction, a saturated fatty acid chain (typically palmitate) is built.[1][6]

-

Fatty Acid Elongation: Malonyl-CoA also serves as the carbon donor for the elongation of existing long-chain fatty acids in the endoplasmic reticulum.[1]

-

Biosynthesis of Secondary Metabolites: In plants and bacteria, Malonyl-CoA is a crucial precursor for the synthesis of a vast array of natural products, including polyketides and flavonoids.[17]

-

Post-Translational Modification: Malonyl-CoA is the donor for lysine malonylation, a reversible post-translational modification that can alter the structure and function of proteins, particularly in the mitochondria.[1] This links the metabolic state of the cell directly to protein regulation.[1]

Pathophysiological Relevance and Therapeutic Implications

Dysregulation of Malonyl-CoA metabolism is a hallmark of several major human diseases.

-

Metabolic Syndrome, Obesity, and Type 2 Diabetes: In conditions of overnutrition, elevated insulin can lead to chronically high ACC activity and Malonyl-CoA levels. This promotes excessive fat storage (contributing to obesity and non-alcoholic fatty liver disease, NAFLD) and impairs fatty acid oxidation, which can lead to the accumulation of lipid intermediates that cause insulin resistance.[3]

-

Cancer: Many cancer cells exhibit altered lipid metabolism, characterized by increased de novo fatty acid synthesis to support rapid proliferation and membrane production.[18] Elevated levels of Malonyl-CoA have been observed in prostate and other cancers, making ACC a potential therapeutic target.[18]

-

Inherited Metabolic Disorders:

-

Malonyl-CoA Decarboxylase Deficiency: A rare genetic disorder caused by mutations in the MLYCD gene.[19] The inability to degrade Malonyl-CoA leads to its accumulation, inhibiting fatty acid oxidation and causing symptoms such as cardiomyopathy, developmental delay, and hypoglycemia.[1][19]

-

Combined Malonic and Methylmalonic Aciduria (CMAMMA): Caused by a deficiency in the enzyme ACSF3, which impairs the conversion of malonate to Malonyl-CoA in the mitochondria.[1] This leads to an accumulation of malonic acid.[1]

-

Given its central role, the Malonyl-CoA pathway is an attractive target for drug development. Inhibitors of ACC are being actively investigated for the treatment of metabolic diseases and cancer, with the goal of reducing lipogenesis and enhancing fatty acid oxidation.

Methodologies for Studying Malonyl-CoA Metabolism

Accurate measurement of Malonyl-CoA levels and the activity of its regulatory enzymes is crucial for research and clinical applications.

Quantification of Malonyl-CoA

A robust and widely used method for quantifying Malonyl-CoA in tissues is High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS).[20]

Caption: HPLC/MS workflow for tissue Malonyl-CoA measurement.

Table 2: Typical Malonyl-CoA Concentrations in Rat Tissues

| Tissue | Malonyl-CoA Content (nmol/g wet weight) |

| Liver | 1.9 ± 0.6 |

| Heart | 1.3 ± 0.4 |

| Skeletal Muscle | 0.7 ± 0.2 |

| Data adapted from a study using HPLC/MS.[20] |

Enzyme Activity Assays

This protocol is based on the principle of measuring ADP production, which is stoichiometric with Malonyl-CoA synthesis. Commercial kits, such as the ADP-Glo™ Kinase Assay, are frequently used.[21]

Objective: To measure the activity of ACC in a purified enzyme preparation or cell lysate.

Materials:

-

Purified ACC1 or ACC2 enzyme[21]

-

ACC Assay Buffer (containing components like HEPES or Tris)[21][22]

-

Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate[21]

-

ADP-Glo™ Assay System (or similar ADP detection kit)[21]

-

White 96-well microplate[21]

-

Luminometer

Step-by-Step Methodology:

-

Prepare Reagents: Thaw all components on ice. Prepare a 1x ACC Assay Buffer. Prepare substrate solutions to their final desired concentrations in the assay buffer.

-

Set up Reaction Plate: In a 96-well plate, add the reaction components. A typical setup includes "Blank" (no enzyme), "Positive Control" (with enzyme), and "Test Inhibitor" wells.

-

Add Substrates: Add the prepared ATP, Acetyl-CoA, and sodium bicarbonate solutions to the appropriate wells.

-

Initiate Reaction: Add the diluted ACC enzyme to the "Positive Control" and "Test Inhibitor" wells. Add an equal volume of assay buffer to the "Blank" wells.

-

Incubate: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 40 minutes).[21] The enzymatic reaction (ATP → ADP) proceeds during this time.

-

Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to all wells. This terminates the ACC reaction and depletes the remaining ATP. Incubate for 45 minutes at room temperature.[21]

-

Generate Luminescent Signal: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by ACC into a luminescent signal. Incubate for 30-60 minutes.

-

Measure Luminescence: Read the plate on a microplate reader capable of measuring luminescence. The signal intensity is directly proportional to the amount of ADP produced and thus to the ACC activity.

MCD activity can be assayed by monitoring the consumption of Malonyl-CoA using methods like HPLC or through coupled spectrophotometric assays.

Genetically Encoded Biosensors

For real-time monitoring of intracellular Malonyl-CoA dynamics, genetically encoded fluorescent biosensors have been developed.[23] Systems like the FapR/FapO biosensor from Bacillus subtilis utilize a transcriptional repressor (FapR) that binds to its operator DNA (FapO) in the absence of Malonyl-CoA.[23] When Malonyl-CoA is present, it binds to FapR, causing it to dissociate from the DNA and allowing the transcription of a downstream reporter gene, such as Green Fluorescent Protein (GFP). The resulting fluorescence intensity correlates with the intracellular Malonyl-CoA concentration.[23]

Conclusion and Future Directions

Malonyl-CoA is a linchpin of metabolic regulation, orchestrating the intricate balance between energy storage and utilization. Its synthesis and degradation are governed by the opposing actions of ACC and MCD, enzymes that are themselves subject to complex allosteric, covalent, and transcriptional control. The profound implications of this pathway in metabolic diseases and cancer have solidified its status as a high-priority target for therapeutic intervention. Future research will likely focus on developing isoform-specific inhibitors of ACC to achieve tissue-selective effects, further elucidating the regulatory mechanisms of MCD, and exploring the expanding role of lysine malonylation in cellular signaling. Advances in analytical techniques, including more sensitive biosensors and metabolomic profiling, will continue to deepen our understanding of this central metabolic axis, paving the way for novel diagnostic and therapeutic strategies.

References

- Wikipedia. (n.d.). Malonyl-CoA.

- Foster, D. W. (n.d.). Malonyl-CoA: the regulator of fatty acid synthesis and oxidation. PMC - NIH.

- bioRxiv. (2022, October 30). An alternative malonyl-CoA producing pathway in nature.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). The Crucial Role of Malonyl CoA in Fatty Acid Synthesis Explained.

- Human Metabolome Database. (2005, November 16). Showing metabocard for Malonyl-CoA (HMDB0001175).

- ResearchGate. (2025, August 10). Malonyl-CoA: The regulator of fatty acid synthesis and oxidation.

- mBio - ASM Journals. (2014, May 6). Improving Production of Malonyl Coenzyme A-Derived Metabolites by Abolishing Snf1-Dependent Regulation of Acc1.

- Taylor & Francis Online. (n.d.). malonyl-CoA – Knowledge and References.

- MDPI. (n.d.). Identification and Characterization of the CRY Gene Family Involved in Safflower Flavonoid Biosynthesis.

- YouTube. (2020, August 21). Energy Metabolism - Part 13: Fatty Acid Synthesis with molecular structures.

- YouTube. (2021, September 6). Metabolism | Fatty Acid Synthesis: Part 2 (Updated).

- ACS Synthetic Biology - ACS Publications. (2025, July 31). Optimization of Malonyl Coenzyme A Biosensors in a Reconstituted Cell-Free System for Detecting Acetyl-CoA Carboxylase Activity.

- Wikipedia. (n.d.). Malonyl-CoA decarboxylase.

- BPS Bioscience. (n.d.). Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit.

- PubMed. (n.d.). Regulation of acetyl-CoA carboxylase.

- Wikipedia. (n.d.). Acetyl-CoA carboxylase.

- ResearchGate. (2025, August 7). Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry | Request PDF.

- PubMed. (n.d.). Malonyl-CoA decarboxylase is a major regulator of myocardial fatty acid oxidation.

- Biochemical Society Transactions - Portland Press. (2006, March 20). Regulation of acetyl-CoA carboxylase.

- PubMed Central. (2025, July 31). Optimization of Malonyl Coenzyme A Biosensors in a Reconstituted Cell-Free System for Detecting Acetyl-CoA Carboxylase Activity.

- PMC - NIH. (n.d.). A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase.

- Metabolic Support UK. (n.d.). Malonyl CoA Decarboxylase Deficiency.

- Taylor & Francis. (n.d.). Malonyl-CoA decarboxylase – Knowledge and References.

- Grokipedia. (n.d.). Acetyl-CoA carboxylase.

- American Diabetes Association. (2008, June 1). Malonyl CoenzymeA Decarboxylase Regulates Lipid and Glucose Metabolism in Human Skeletal Muscle.

Sources

- 1. Malonyl-CoA - Wikipedia [en.wikipedia.org]

- 2. Regulation of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 8. portlandpress.com [portlandpress.com]

- 9. grokipedia.com [grokipedia.com]